3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate
CAS No.: 84170-74-1
Cat. No.: VC7850090
Molecular Formula: C17H28O6
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84170-74-1 |
|---|---|
| Molecular Formula | C17H28O6 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate |
| Standard InChI | InChI=1S/C17H28O6/c1-5-15(18)22-11-7-9-20-13-17(3,4)14-21-10-8-12-23-16(19)6-2/h5-6H,1-2,7-14H2,3-4H3 |
| Standard InChI Key | NQGDHQASSFDDLD-UHFFFAOYSA-N |
| SMILES | CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C |
| Canonical SMILES | CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 2,2-dimethylpropane core flanked by two polyether chains terminated with acrylate groups. Its IUPAC name reflects this structure: the dimethylpropane unit is substituted with propoxy chains at the third carbon, each extending to a prop-2-enoate ester. The SMILES notation (CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C) confirms the presence of two acrylate moieties linked via ether bridges to the central branched alkane.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₈O₆ | |
| Molecular Weight | 328.4 g/mol | |
| Density | 1.05–1.15 g/cm³ (25°C) | |
| Viscosity | 650±50 mPa·s (25°C) | |
| Solubility | Ethanol, ethyl acetate, benzene |
The branched structure impedes crystallization, rendering the compound a liquid at room temperature. Its moderate viscosity (650 mPa·s) facilitates processing in resin formulations .
Spectroscopic Characterization
While explicit spectral data (e.g., NMR, IR) are absent in available literature, the structural similarity to tripropylene glycol diacrylate (TPGDA) suggests characteristic acrylate carbonyl stretches near 1720 cm⁻¹ and C=C stretches around 1630 cm⁻¹ in IR spectra . The InChIKey (NQGDHQASSFDDLD-UHFFFAOYSA-N) provides a unique identifier for computational modeling and database referencing.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a two-step esterification process:
-
Ether Formation: 2,2-Dimethyl-1,3-propanediol reacts with excess propylene oxide under basic conditions to form the bis(3-hydroxypropoxy) intermediate.
-
Acrylation: The intermediate undergoes esterification with acrylic acid in the presence of acid catalysts (e.g., p-toluenesulfonic acid) and inhibitors (e.g., hydroquinone) to prevent premature polymerization .
Reaction conditions are critical—temperatures exceeding 90°C risk acrylic acid homopolymerization, while insufficient inhibition leads to gelation. Typical yields range from 70–85% after purification by vacuum distillation .
Industrial Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and minimize side reactions. A 2023 patent highlights the use of enzyme-catalyzed esterification (e.g., lipase B) to achieve >95% conversion at 60°C, reducing energy costs by 30% compared to traditional methods .
Applications in Material Science
UV-Curable Coatings and Adhesives
As a diacrylate monomer, this compound participates in radical polymerization under UV light, forming densely cross-linked networks. Key advantages include:
-
Rapid Cure Rates: Dual acrylate groups enable >90% conversion within 5 seconds under 365 nm LED irradiation .
-
Mechanical Robustness: The branched structure increases glass transition temperature (Tg) by 15°C compared to linear analogs, as evidenced by dynamic mechanical analysis.
Table 2: Performance in UV Coatings
| Parameter | Value | Linear Analog (TPGDA) |
|---|---|---|
| Pencil Hardness | 3H | 2H |
| Adhesion (ASTM D3359) | 5B | 4B |
| Crosslink Density (mol/m³) | 1,200 | 900 |
Data adapted from resin formulations containing 20–30% acrylate content .
3D Printing Resins
In eSun’s HT100 High Temp Resin, this compound constitutes 10–20% of the formulation. It contributes to:
-
Thermal Stability: Printed parts withstand 180°C for 1,000 hours without deformation, critical for automotive under-the-hood components .
-
Low Volatility: Unlike monofunctional acrylates, its high molecular weight reduces VOC emissions during printing by 40% .
Toxicology and Environmental Impact
Acute Hazards
Safety data sheets classify the compound as:
-
Skin Sensitizer (Category 1): EC₅₀ = 2.1 mg/cm² in murine local lymph node assays .
-
Eye Irritant (Category 2): 10% solutions cause reversible corneal opacity in rabbit models .
Environmental Persistence
Despite low acute aquatic toxicity (LC₅₀ > 100 mg/L in Daphnia magna), its logP of 1.64 suggests bioaccumulation potential. Photodegradation half-life in water is 12 days under UV-B exposure, yielding non-toxic carboxylic acid derivatives .
Emerging Research and Future Directions
Biomedical Applications
Preliminary studies explore its use in dental composites, where its low shrinkage stress (1.2 MPa vs. 2.5 MPa for bis-GMA) reduces interfacial failure risks . Challenges remain in achieving biocompatibility, as residual monomers exhibit cytotoxic IC₅₀ values of 0.8 mM in human gingival fibroblasts .
Sustainable Production
A 2024 pilot study demonstrated enzymatic synthesis using immobilized Candida antarctica lipase, achieving 98% yield with enzyme recyclability over 15 batches. This reduces wastewater COD by 70% compared to acid-catalyzed routes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume